molecular formula C7H7ClO2S B1423491 3-(4-Chlorothiophen-2-yl)propanoic acid CAS No. 89793-51-1

3-(4-Chlorothiophen-2-yl)propanoic acid

Cat. No. B1423491
CAS RN: 89793-51-1
M. Wt: 190.65 g/mol
InChI Key: AGGRDDNHSGUWGK-UHFFFAOYSA-N
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Description

3-(4-Chlorothiophen-2-yl)propanoic acid , also known by its IUPAC name 3-(4-chloro-2-thienyl)propanoic acid , is a chemical compound with the molecular formula C₇H₇ClO₂S . It falls under the category of organic acids and contains a chlorothiophene ring. The compound’s structure consists of a propanoic acid group attached to a thiophene ring substituted with a chlorine atom at the 4-position.



Synthesis Analysis

The synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid involves several methods, including thienylation of propanoic acid derivatives or direct chlorination of thiophene followed by carboxylation. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity.



Molecular Structure Analysis

The molecular structure of 3-(4-Chlorothiophen-2-yl)propanoic acid reveals its key features:



  • A central propanoic acid moiety (CH₃CH₂COOH)

  • A thiophene ring (C₄H₃S) with a chlorine atom (Cl) at the 4-position



Chemical Reactions Analysis

The compound can participate in several chemical reactions, including:



  • Esterification : Reacting with alcohols to form esters.

  • Amidation : Reacting with amines to form amides.

  • Acid-Base Reactions : Interacting with bases to form salts.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies).

  • Solubility : It is soluble in organic solvents like acetone, methanol, and dichloromethane.

  • Color : The compound may appear as a white to off-white powder.


Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

  • Chlorogenic Acid (CGA) , an abundant isomer found in green coffee extracts and tea, demonstrates a variety of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA has been found to modulate lipid and glucose metabolism, suggesting potential benefits in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).

Environmental and Toxicological Studies on Phenoxy Herbicides

  • A review of 2,4-D and other phenoxy herbicides focuses on their sorption to soil and organic matter, highlighting environmental behavior and the significance of soil organic matter and iron oxides as relevant sorbents for these compounds (Werner et al., 2012).

Comprehensive Reviews on Chlorogenic Acid

  • Chlorogenic Acid's Role as a nutraceutical and food additive is discussed, showcasing its health-promoting properties and antimicrobial activities that benefit the food industry. This dual role underscores its potential for dietary supplements and functional foods development (Santana-Gálvez et al., 2017).

Fatty Acid Esters of 3-Monochloropropanediol

  • A review on 3-MCPD esters , toxicants found in food categories, discusses their potential nephrotoxicity and testicular toxicity. The presence of 3-MCPD esters in human foods has raised food safety concerns, emphasizing the need for further understanding and management of these compounds (Gao et al., 2019).

Safety And Hazards


  • Warning : The compound poses risks to health (H315, H319, H335).

  • Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.

  • Storage : Store at room temperature (RT).


Future Directions

Future research could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize derivatives for enhanced properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

3-(4-chlorothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRDDNHSGUWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorothiophen-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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